molecular formula C13H18N2O3S B12440415 ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B12440415
M. Wt: 282.36 g/mol
InChI Key: VBNVYSIPGKNVQG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is an organic compound belonging to the class of alpha amino acids and derivatives. This compound features a unique thieno[2,3-c]pyridine core structure, which is often found in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve heating a mixture of starting materials at elevated temperatures (e.g., 130°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where large quantities of starting materials are reacted in reactors under optimized conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its thieno[2,3-c]pyridine core structure is particularly noteworthy, as it is often associated with various biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

ethyl 2-amino-6-propanoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O3S/c1-3-10(16)15-6-5-8-9(7-15)19-12(14)11(8)13(17)18-4-2/h3-7,14H2,1-2H3

InChI Key

VBNVYSIPGKNVQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N

Origin of Product

United States

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